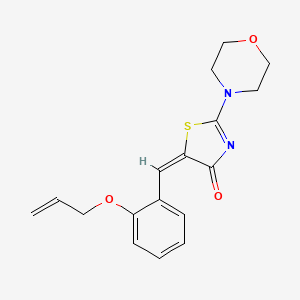

(E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolones This compound is characterized by the presence of a morpholine ring, a thiazolone core, and an allyloxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazolone Core: The thiazolone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated thiazolone intermediate reacts with morpholine.

Allyloxybenzylidene Substitution: The final step involves the condensation of the morpholinothiazolone intermediate with an allyloxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the allyloxy group under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted products with new functional groups replacing the allyloxy group.

Scientific Research Applications

(E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

5H-benzo[c]fluorenes: These compounds share structural similarities and have been studied for their antiproliferative activity.

Benzylidene-amines: Similar compounds used as sensors and in other applications.

Uniqueness

(E)-5-(2-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one is unique due to its combination of a morpholine ring, thiazolone core, and allyloxybenzylidene moiety, which imparts distinct chemical and biological properties.

Biological Activity

(E)-5-(2-(Allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by the presence of a morpholine ring and an allyloxy substituent, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O3S. The compound features a thiazole core, which is known for its diverse biological properties. The structural representation helps in understanding its reactivity and potential binding interactions with target enzymes or receptors.

Antioxidant Activity

Research has indicated that thiazole derivatives exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is of great interest for treating hyperpigmentation disorders. Preliminary studies suggest that this compound may inhibit tyrosinase activity effectively. The mechanism of action appears to involve competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against mushroom tyrosinase, indicating potent inhibitory effects compared to standard inhibitors like kojic acid .

- Cell Viability Assays : Cytotoxicity assessments conducted on B16F10 melanoma cells revealed that this compound did not significantly affect cell viability at concentrations below 20 µM, suggesting a favorable safety profile for further therapeutic exploration .

- Mechanistic Studies : Lineweaver-Burk plots generated from enzyme kinetics studies indicated that the compound acts as a non-competitive inhibitor of tyrosinase, with docking simulations confirming strong binding affinity at the enzyme's active site .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

(5E)-2-morpholin-4-yl-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-9-22-14-6-4-3-5-13(14)12-15-16(20)18-17(23-15)19-7-10-21-11-8-19/h2-6,12H,1,7-11H2/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKYUMPKLIGUJT-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.